molecular formula C11H15NO B064362 (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol CAS No. 173034-70-3

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

Cat. No. B064362
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-DFWSTUSTSA-N
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Description

“®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol” is a compound featuring aziridine moieties . Aziridines are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view .


Molecular Structure Analysis

The molecular structure of aziridines involves a three-membered nitrogen-containing ring. This ring strain contributes to their inherent reactivity, making them challenging to work with but also versatile in various chemical reactions .


Chemical Reactions Analysis

Aziridines can undergo a variety of chemical transformations leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest . These transformations are part of the biological and chemical evolution of aziridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of aziridines are influenced by their ring-strained nitrogen-containing structure. This structure imparts reactivity that can be harnessed in various chemical reactions .

Future Directions

Future research in this field may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and other synthesis methods . Additionally, the development of new methodologies for the preparation and transformation of aziridines could lead to the discovery of new pharmaceuticals and other useful compounds .

properties

IUPAC Name

[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-DFWSTUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426841
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

CAS RN

173034-70-3
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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